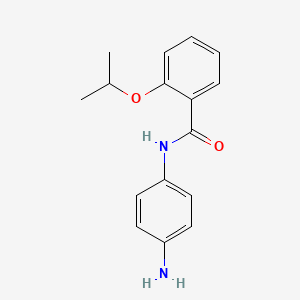
N-(4-Aminophenyl)-2-isopropoxybenzamide
説明
“N-(4-Aminophenyl)-2-isopropoxybenzamide” is a compound that contains an amide group (-CONH2), an isopropoxy group (-OCH(CH3)2), and an amino group (-NH2). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of “N-(4-Aminophenyl)-2-isopropoxybenzamide” would likely be planar due to the conjugation of the amide group. The presence of the amide group could also result in the formation of hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving “N-(4-Aminophenyl)-2-isopropoxybenzamide” are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions, and the amino group can be involved in reactions with acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Aminophenyl)-2-isopropoxybenzamide” would depend on its molecular structure. For example, the presence of polar groups like the amide and amino groups would likely make it somewhat soluble in water .科学的研究の応用
Antioxidant Activity and Electrochemical Oxidation :
- N-(4-Aminophenyl)-2-isopropoxybenzamide and its derivatives exhibit antioxidant activity by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds are crucial in understanding their free radical scavenging activity. A study by Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamides and proposed reaction mechanisms.
Antiprotozoal Activity :
- Derivatives of N-(4-Aminophenyl)-2-isopropoxybenzamide have been studied for their antiprotozoal activity. Martínez et al. (2014) found that certain derivatives displayed activity against parasites like Plasmodium falciparum and Trypanosoma brucei.
Biosensor Development :
- In biosensor technology, Karimi-Maleh et al. (2014) developed a biosensor based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam.
Polymer Synthesis :
- The chemical has been used in the synthesis of novel polymers. Mehdipour-Ataei et al. (2004) synthesized new polyimides using a derivative, demonstrating the compound's utility in materials science.
Molecular Structure Analysis :
- Its molecular structure has been analyzed to understand intermolecular interactions, as shown in a study by Karabulut et al. (2014).
Psychotropic Properties :
- The psychotropic effects of derivatives were explored by Podolsky et al. (2017), who found that certain compounds exhibit sedative and anti-amnesic activities.
Synthesis of Antiviral Compounds :
- In the field of virology, Ji et al. (2013) synthesized novel N-phenylbenzamide derivatives with anti-EV 71 activities.
Antibacterial Properties :
- The compound and its derivatives have shown potential antibacterial properties. For example, Ravichandiran et al. (2015) synthesized derivatives with significant antibacterial activity.
Cancer Cell Inhibition :
- Studies like the one by Yan et al. (2015) have explored the potential of derivatives in inhibiting the proliferation of cancer cells.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(4-aminophenyl)-2-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-11H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZYBGICSSLFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-isopropoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



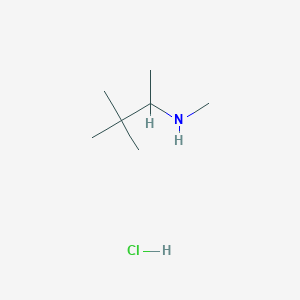
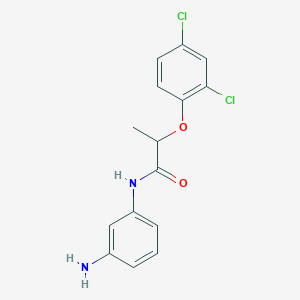
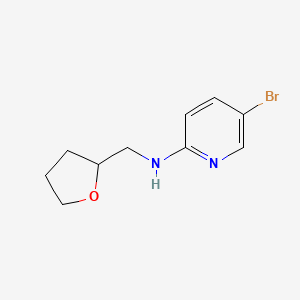
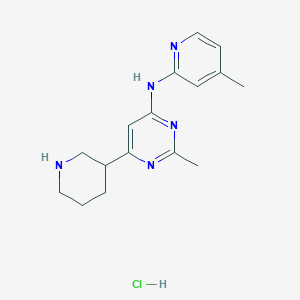
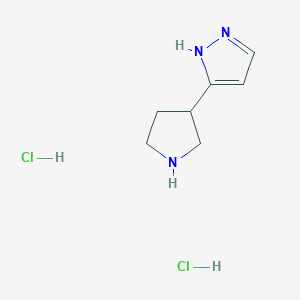
![2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B1437414.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B1437415.png)
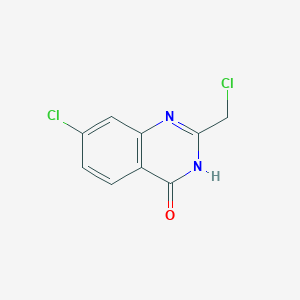
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1437420.png)
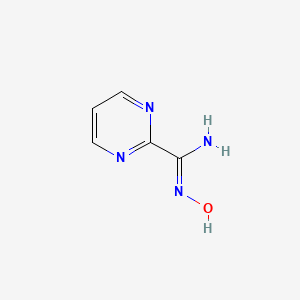
![2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1437424.png)
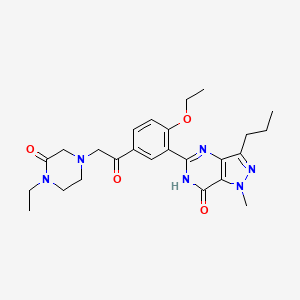
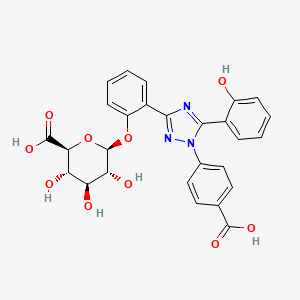
![1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1437430.png)